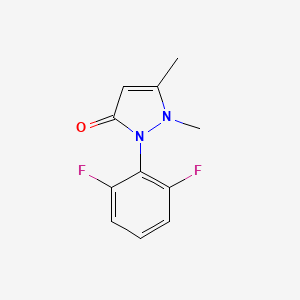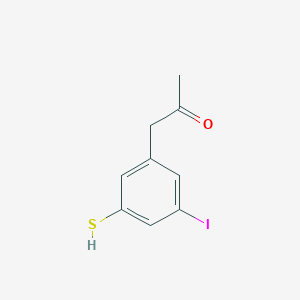
2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrazolone core
Métodos De Preparación
The synthesis of 2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,6-difluoroaniline with acetylacetone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazolone core play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one can be compared with other similar compounds such as:
2,6-Difluorophenylacetic acid: This compound also contains a difluorophenyl group but differs in its core structure.
2,6-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, but with different reactivity and applications.
2,4-Difluoronitrobenzene: Similar in containing fluorine atoms but with distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C11H10F2N2O |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H10F2N2O/c1-7-6-10(16)15(14(7)2)11-8(12)4-3-5-9(11)13/h3-6H,1-2H3 |
Clave InChI |
COKOOVRWGRRFBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1C)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)



